
1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-ethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane is an organochlorine compound known for its structural similarity to DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane) This compound is characterized by the presence of three chlorine atoms and two ethylphenyl groups attached to a central ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane typically involves the chlorination of 2,2-bis(4-ethylphenyl)ethane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms on the ethane backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through distillation and recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,1-trichloro-2,2-bis(4-ethylphenyl)ethanol or corresponding carboxylic acids.
Reduction: Formation of 1,1-dichloro-2,2-bis(4-ethylphenyl)ethane or 1-chloro-2,2-bis(4-ethylphenyl)ethane.
Substitution: Formation of 1,1,1-trichloro-2,2-bis(4-ethylphenyl)ethane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other organochlorine compounds and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, including its potential as an insecticide.
Medicine: Investigated for its potential therapeutic properties, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane involves its interaction with biological membranes and enzymes. The compound disrupts the normal function of cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability. It also inhibits the activity of certain enzymes by binding to their active sites, thereby interfering with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloro-2,2-bis(4-ethylphenyl)ethane is structurally similar to other organochlorine compounds such as DDT and its analogs. the presence of ethyl groups instead of chlorine atoms on the phenyl rings imparts unique chemical properties to the compound. Similar compounds include:
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): Widely known for its use as an insecticide.
DDD (1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane): A metabolite of DDT with similar properties.
DDE (1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene): Another metabolite of DDT, known for its persistence in the environment.
Eigenschaften
IUPAC Name |
1-ethyl-4-[2,2,2-trichloro-1-(4-ethylphenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3/c1-3-13-5-9-15(10-6-13)17(18(19,20)21)16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBPMUQDBPYZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=C(C=C2)CC)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697795 |
Source


|
| Record name | 1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-ethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5902-61-4 |
Source


|
| Record name | 1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-ethylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
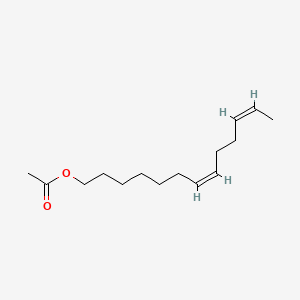
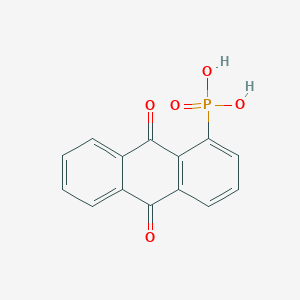
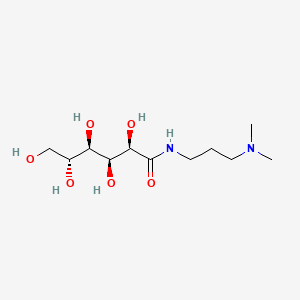
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)
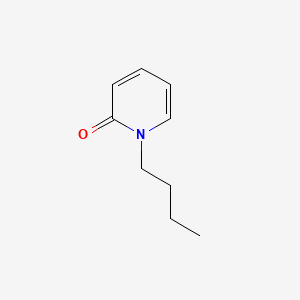
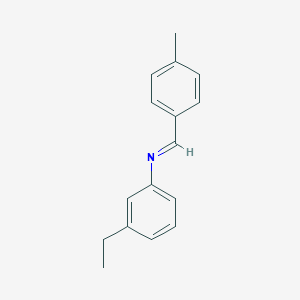
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
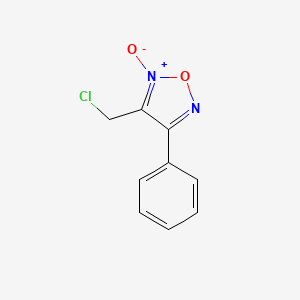
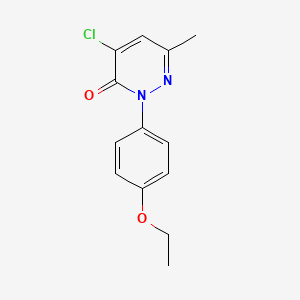


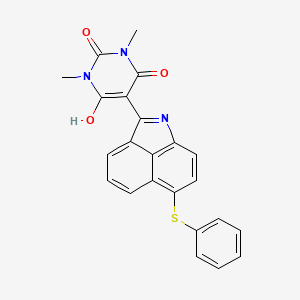
![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)
